5-[[4-(2,6-Difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole
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Overview
Description
5-[[4-(2,6-difluorophenyl)sulfonyl-1-piperazinyl]sulfonyl]-1-methylindole is a sulfonamide.
Scientific Research Applications
Cognitive Disorders Treatment
One significant application of this compound is in the treatment of cognitive disorders. Nirogi et al. (2017) demonstrated the development of a related compound, SUVN-502, which is a potent and selective serotonin 6 (5-HT6) receptor antagonist. This compound shows high affinity at human 5-HT6R and selectivity over multiple targets, making it a clinical candidate for treating cognitive disorders, particularly Alzheimer's disease. It has been shown to increase acetylcholine levels in the hippocampus when combined with donepezil and memantine, suggesting potential synergistic effects in cognitive enhancement (Nirogi et al., 2017).
Antagonism of 5-HT6 Receptors
Ivachtchenko et al. (2013) synthesized substituted diphenyl sulfones, including compounds with a piperazinyl moiety, to act as antagonists for the 5-HT6 receptor. These compounds, including one with a 0.16 nM potency, block the serotonin-induced response in cells, indicating their potential in modulating serotonin-related activities and disorders (Ivachtchenko et al., 2013).
Development of Anticancer Agents
Jadala et al. (2019) explored the integration of sulfonyl piperazine scaffolds with combretastatin‐A4 acids, resulting in compounds showing significant in vitro antiproliferative activity against various cancer cell lines. This molecular hybridization approach suggests the potential of sulfonyl piperazine derivatives in developing new anticancer therapies (Jadala et al., 2019).
Antibacterial and Antimicrobial Activities
Several studies have highlighted the antibacterial and antimicrobial potential of compounds containing the sulfonyl piperazine moiety. For instance, Mallesha et al. (2014) synthesized oxime derivatives with sulfonyl and acid chloride modifications, showing significant antimicrobial activity against various bacterial and fungal strains (Mallesha et al., 2014). Additionally, Wu Qi (2014) designed and synthesized sulfonyl piperazine derivatives with notable antibacterial activities, demonstrating the scope of these compounds in addressing infectious diseases (Wu Qi, 2014).
Properties
Molecular Formula |
C19H19F2N3O4S2 |
---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
5-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]sulfonyl-1-methylindole |
InChI |
InChI=1S/C19H19F2N3O4S2/c1-22-8-7-14-13-15(5-6-18(14)22)29(25,26)23-9-11-24(12-10-23)30(27,28)19-16(20)3-2-4-17(19)21/h2-8,13H,9-12H2,1H3 |
InChI Key |
TWMVCOSDOPHCPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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